1,2-Diacetylbenzene

Übersicht

Beschreibung

1,2-Diacetylbenzene is an aromatic hydrocarbon and a protein-reactive γ-diketone metabolite of the neurotoxic solvent 1,2-diethylbenzene. This compound has garnered interest due to its presence in various industrial applications and its potential toxic effects .

Vorbereitungsmethoden

1,2-Diacetylbenzene can be synthesized through several methods. One common synthetic route involves the conversion of phthalic anhydride to 2-acetyl-3-nitrobenzoic acid, which is then reduced to 3-nitro-1,2-diacetylbenzene . Another method includes the purification of this compound by distillation and recrystallization from petroleum ether . Industrial production methods often involve the use of cobalt naphthenate and manganese as catalysts in the oxidation of p-diacetylbenzene .

Analyse Chemischer Reaktionen

1,2-Diacetylbenzene undergoes various chemical reactions, including:

Oxidation: Involves aliphatic hydroxylation, epoxidation, oxidative dehydrogenation, and hydrogenation.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Common reagents used in these reactions include dimethyl sulfoxide, tetramethylammonium hydroxide, and various oxidizing agents. Major products formed from these reactions include cyclic enones and other oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Neurotoxic Research Applications

1,2-Diacetylbenzene has been extensively studied for its neurotoxic effects, particularly as a model compound to understand mechanisms of nerve damage and degeneration.

Case Study 1: Neurotoxicity Assessment

- Objective : To evaluate the neurotoxic effects of this compound on spinal cord tissues.

- Methodology : Adult male Sprague-Dawley rats were treated with varying doses of this compound.

- Findings : Significant alterations in protein expression related to axonal transport and cellular integrity were observed. The study concluded that this compound induces a dose-dependent increase in cellular damage markers .

| Treatment Group | Dose (mg/kg) | Protein Expression Change | Observed Effects |

|---|---|---|---|

| Control | - | Baseline | No significant changes |

| 1,2-DAB | 20 | Increased | Axonal swelling and damage |

| 1,3-DAB | 20 | Minimal | No significant changes |

Case Study 2: Herbal Mitigation

- Objective : To assess the protective effects of silibinin against this compound toxicity.

- Methodology : Neuronal cultures were treated with both compounds.

- Findings : Silibinin treatment resulted in reduced ATP depletion and cell death compared to controls exposed solely to this compound .

| Treatment | Cell Viability (%) | ATP Levels (µM) |

|---|---|---|

| Control | 100 | 5.0 |

| 1,2-DAB | 30 | 0.5 |

| Silibinin + 1,2-DAB | 70 | 3.0 |

Industrial Applications

While primarily studied for its toxicological implications, this compound is also relevant in industrial settings where aromatic solvents are used. Its formation as a metabolite from solvents like 1,2-diethylbenzene raises concerns regarding occupational exposure and health risks associated with prolonged contact .

Potential Biomarker

Research suggests that the blue chromogen induced by exposure to this compound could serve as a urinary biomarker for diagnosing exposure to aromatic solvents . This aspect highlights its relevance not only in research but also in occupational health assessments.

Wirkmechanismus

The mechanism of action of 1,2-diacetylbenzene involves its interaction with cytochrome P450 isoforms, particularly CYP1A2, leading to its metabolism and the formation of toxic metabolites . These metabolites can induce oxidative stress, apoptosis, and neuroendocrine disruption. The compound also affects mitochondrial function and axonal transport, leading to cellular ATP depletion and cell death .

Vergleich Mit ähnlichen Verbindungen

1,2-Diacetylbenzene can be compared with other similar compounds such as:

1,3-Diacetylbenzene:

2,6-Diacetylbenzene: Another isomer with distinct chemical properties and applications.

This compound is unique due to its specific interactions with cytochrome P450 isoforms and its pronounced neurotoxic effects .

Biologische Aktivität

1,2-Diacetylbenzene (DAB), also known as o-diacetylbenzene, is an aromatic compound that has garnered attention due to its significant biological activities and toxicological implications. This article provides a comprehensive overview of the biological activity of DAB, including its toxic effects, metabolic pathways, and potential mechanisms of action.

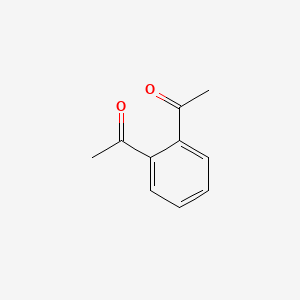

This compound is a gamma-diketone with the molecular formula C10H10O2. Its structure consists of a benzene ring with two acetyl groups attached at the ortho position. The compound's properties allow it to participate in various biochemical interactions, making it a subject of interest in toxicology and pharmacology.

Neurotoxicity

Research indicates that DAB exhibits neurotoxic effects. A study demonstrated that rats treated with DAB developed neurological symptoms such as limb weakness and blue discoloration of internal organs, particularly affecting the brain and spinal cord . The neurotoxic effects are attributed to the formation of neurofilament-filled axonal swellings, similar to those observed with other neurotoxic compounds .

Metabolic Pathways

An in silico study identified 13 metabolites of DAB resulting from both Phase I and Phase II metabolic reactions. These metabolites were shown to interact with cytochrome P450 isoforms, particularly CYP1A2, indicating their potential role in the metabolism of DAB . The metabolites exhibited harmful effects including:

- Neurotoxicity

- Nephrotoxicity

- Endocrine disruption

- Hepatotoxicity

These effects are linked to high gastrointestinal absorption and the ability to cross the blood-brain barrier .

DAB has been implicated in several biochemical pathways that contribute to its toxicity:

- Oxidative Stress : DAB and its metabolites can induce oxidative stress, leading to cellular damage and apoptosis.

- Caspase Activation : The compound activates caspases 3 and 8, which are crucial for apoptosis signaling pathways .

- Enzyme Inhibition : DAB acts as an inhibitor of superoxide dismutase and glutaminase, disrupting normal cellular functions .

Animal Studies

In a series of studies involving Sprague-Dawley rats, exposure to DAB resulted in significant neurotoxic effects characterized by behavioral changes and histopathological alterations in neural tissues . These findings highlight the compound's potential as a neurotoxin in both acute and chronic exposure scenarios.

Environmental Impact

DAB has also been studied for its environmental implications. It serves as a biomarker for exposure to aromatic solvents in marine organisms like the dab fish (Limanda limanda), which are used in monitoring programs for contaminants in aquatic environments . Elevated levels of ethoxyresorufin-O-deethylase (EROD) activity were observed in fish exposed to contaminated sediments, indicating sublethal chronic effects from compounds including DAB.

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neurotoxicity | Limb weakness, blue discoloration | Neurofilament swelling |

| Nephrotoxicity | Kidney damage | Oxidative stress |

| Endocrine disruption | Hormonal imbalance | Metabolic interference |

| Hepatotoxicity | Liver damage | Enzyme inhibition |

Eigenschaften

IUPAC Name |

1-(2-acetylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQFKRXRTXCQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220667 | |

| Record name | 1,2-Diacetylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-00-7 | |

| Record name | 1,2-Diacetylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diacetylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diacetylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2-bis(acetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-diacetylbenzene interact with its target and what are the downstream effects?

A1: this compound preferentially targets proteins, particularly those rich in lysine residues, such as neurofilament proteins (NF-H and NF-M). [, ] It reacts with epsilon-amino or sulfhydryl groups of proteins, forming adducts and leading to protein cross-linking and aggregation. [, , ] This interaction disrupts axonal transport, leading to the accumulation of neurofilaments in proximal axons, a hallmark of this compound-induced axonopathy. [, , , ]

Q2: What is the significance of this compound's chromogenic property in understanding its mechanism of action?

A2: this compound's ability to induce blue-green discoloration in tissues and urine, a result of its reaction with amino groups in proteins, is a key characteristic. [, , ] This chromogenic property, absent in its non-neurotoxic isomer 1,3-diacetylbenzene, helps visualize its distribution and target engagement in biological systems. [, , , ]

Q3: Does this compound affect other cellular processes besides axonal transport?

A3: Yes, research suggests that this compound can induce oxidative stress in various cell types, including neuronal and endothelial cells. [, , ] It also impacts mitochondrial function, as evidenced by decreased ATP levels and altered mitochondrial transport in neurons exposed to this compound. [, , ] Additionally, it can trigger inflammatory responses in the brain. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H10O2, and its molecular weight is 162.19 g/mol.

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided research focuses on the biological effects and mechanisms of action of this compound. Information regarding its material compatibility and stability is not covered in these studies.

Q6: Are there any known catalytic properties or applications of this compound?

A6: The provided research primarily focuses on the toxicological profile and biological effects of this compound. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational methods been used to study the chromogenic and neurotoxic effects of this compound?

A7: Yes, computational studies have investigated the chromogenic properties of potential reaction products formed between this compound and amino acids/proteins. [] Density functional theory calculations suggest that oxidized isoindole derivative dimers are likely responsible for the observed violet/blue chromophores. [] Further research employed computational methods to explore potential molecular mechanisms underlying the protective effects of prolactin against this compound-induced motor and memory deficits. []

Q8: How does the structure of this compound relate to its neurotoxicity compared to its isomers?

A8: The 1,2 positioning of the acetyl groups in this compound is crucial for its neurotoxicity. [, ] The 1,3-diacetylbenzene isomer, lacking this specific arrangement, does not exhibit the same neurotoxic effects, highlighting the importance of the gamma-diketone structure. [, ] Additionally, studies comparing this compound to the aliphatic gamma-diketone 2,5-hexanedione revealed that while both induce axonopathy, they differ in their potency and target specific protein isoforms. [, ]

Q9: Are there structural modifications of this compound that abolish its neurotoxicity?

A9: While specific modifications that completely abolish neurotoxicity haven't been extensively explored in these studies, the comparison with 1,3-diacetylbenzene demonstrates that altering the position of the acetyl groups significantly impacts the neurotoxic potential. [, ]

Q10: Is there information available regarding the stability of this compound under various conditions or formulation strategies to improve its properties?

A10: The provided research primarily focuses on the toxicological aspects of this compound. Information about its stability under various conditions or formulation strategies is not discussed in these studies.

Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: this compound, a metabolite of the industrial solvent 1,2-diethylbenzene, is readily absorbed and distributed in the body. [] Following 1,2-diethylbenzene administration, this compound is detectable in blood, urine, and brain tissues. [] It is primarily metabolized via oxidation of the ethyl side chains, with urinary excretion being the major elimination route. [, ]

Q12: What in vitro and in vivo models are used to study the neurotoxicity of this compound?

A13: Researchers utilize a variety of models to investigate this compound's neurotoxic effects. In vitro studies frequently employ primary neuronal and glial cultures, as well as human neuroblastoma SHSY5Y cells. [, , , ] These models allow for the assessment of cell viability, oxidative stress, mitochondrial function, and neurite outgrowth. [, , , ] In vivo studies primarily utilize rodent models, with rats being predominantly used. [, , , , , , , , ] Researchers administer this compound to these animals and subsequently evaluate various parameters, including behavioral changes, neuropathological alterations, and changes in protein expression. [, , , , , , , , ]

Q13: Is there evidence of resistance mechanisms developing against this compound?

A13: The provided research focuses primarily on the mechanisms of this compound neurotoxicity rather than resistance development.

Q14: What are the known toxic effects of this compound?

A15: this compound is a neurotoxic compound. [, , ] In rodents, it induces proximal giant axonal swellings, particularly in spinal motor neurons, resembling pathological features observed in amyotrophic lateral sclerosis. [, ] It also leads to behavioral and electrophysiological changes indicative of neurological impairment. [, ] Moreover, this compound exhibits cytotoxicity in neuronal and glial cultures, with neurons displaying greater sensitivity. []

Q15: Are there long-term consequences of this compound exposure?

A15: While these studies focus on the acute effects, long-term exposure consequences require further investigation.

Q16: Are there specific drug delivery strategies being explored for this compound?

A16: The provided research emphasizes understanding the toxicity of this compound, thus not exploring drug delivery strategies.

Q17: Are there any biomarkers for this compound exposure?

A18: The blue-green discoloration of urine and internal organs, attributed to the reaction of this compound with proteins, can be considered a potential biomarker of exposure. [, , , ]

Q18: How is this compound detected and quantified in biological samples?

A19: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify and quantify this compound in biological samples like urine and tissues. [, ]

Q19: What is the environmental impact of this compound?

A19: While these studies focus on the biological effects of this compound, its environmental impact is not explicitly discussed.

Q20: Is there information on the dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, or recycling and waste management of this compound?

A20: The provided research primarily investigates the toxicological mechanisms and biological effects of this compound. These studies do not delve into its dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, or recycling and waste management.

Q21: When was the neurotoxicity of this compound first recognized?

A21: Although the exact date of its initial discovery remains unclear from these studies, research on this compound's neurotoxic effects has been ongoing for at least a couple of decades.

Q22: What are the potential cross-disciplinary applications of this compound research?

A23: Research on this compound bridges various disciplines such as toxicology, neuroscience, and analytical chemistry. [, , , , , ] Understanding its mechanism of action can contribute to developing strategies for preventing and treating neurodegenerative diseases. [, , ] Furthermore, its chromogenic properties could be explored for developing novel detection methods or tools in biological research. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.